Home > Products > Screening Compounds P59610 > N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-3-nitrobenzenesulfonamide
N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-3-nitrobenzenesulfonamide -

N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-3-nitrobenzenesulfonamide

Catalog Number: EVT-4212726
CAS Number:
Molecular Formula: C20H23N3O5S
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: SCH 351125 is a potent noncompetitive allosteric antagonist of the CCR5 receptor. [] It exhibits potent antiviral effects against HIV-1. [] SCH 351125 blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES to the CCR5 receptor. [] It also blocks the calcium response effects of CCR5 activation by CCL5 (RANTES). []

Relevance: Both SCH 351125 and N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-3-nitrobenzenesulfonamide feature a 2,6-dimethylpiperidine ring substituted at the nitrogen atom with a carbonyl group. This carbonyl group is further linked to an aromatic ring, which is a key structural feature for CCR5 receptor antagonism. []

Reference:

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: SCH 417,690 is another noncompetitive allosteric antagonist of the CCR5 receptor. [] It displays potent antiviral effects against HIV-1. [] Similar to SCH 351125, SCH 417,690 effectively blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES to the CCR5 receptor. [] Additionally, it also inhibits the calcium response triggered by CCL5 (RANTES) activation of the CCR5 receptor. []

Relevance: SCH 417,690 and N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-3-nitrobenzenesulfonamide share a common structural motif of a 2,6-dimethylpiperidine ring with a nitrogen substitution by a carbonyl group. This carbonyl group is further attached to an aromatic system, which is a critical structural element for CCR5 receptor antagonism. []

Reference:

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140; aplaviroc)

Compound Description: Aplaviroc (873140) is a potent noncompetitive allosteric antagonist of the CCR5 receptor, showing antiviral activity against HIV-1. [] Unlike the previous two compounds, aplaviroc exhibits a unique feature in blocking the binding of 125I-MIP-1α to CCR5 but not 125I-RANTES. [] Despite this difference, it effectively blocks the calcium response induced by CCL5 (RANTES). []

Relevance: While aplaviroc (873140) has a more complex structure compared to N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-3-nitrobenzenesulfonamide, both are classified as noncompetitive allosteric antagonists of the CCR5 receptor and share a common aim in disrupting HIV-1 infection. [] This highlights a potential structural relationship in targeting the allosteric site of CCR5, despite significant differences in their core structures.

Reference:

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 is a noncompetitive allosteric antagonist of the CCR5 receptor, exhibiting strong antiviral activity against HIV-1. [] Similar to SCH 351125 and SCH 417,690, TAK779 successfully blocks the binding of both chemokines 125I-MIP-1α and 125I-RANTES to the CCR5 receptor. [] Additionally, it effectively inhibits the calcium response induced by CCL5 (RANTES) activation of the CCR5 receptor. []

Relevance: TAK779 and N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-3-nitrobenzenesulfonamide both feature a nitrogen-substituted carbonyl group connected to an aromatic system. [] Although the cyclic structures differ, this shared structural feature may play a role in their binding to the CCR5 receptor.

Reference:

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857; maraviroc)

Compound Description: Maraviroc (UK-427,857) is a noncompetitive allosteric antagonist of the CCR5 receptor, exhibiting potent antiviral activity against HIV-1. [, ] It effectively blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES to the CCR5 receptor. [] Furthermore, it inhibits the calcium response induced by CCL5 (RANTES) activation of the CCR5 receptor. [] Research suggests that maraviroc might have a different binding site on CCR5 compared to INCB9471. []

Relevance: Maraviroc and N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-3-nitrobenzenesulfonamide both function as noncompetitive allosteric antagonists of the CCR5 receptor, aiming to disrupt HIV-1 infection. [, ] Despite significant differences in their core structures, their shared target suggests a potential structural connection in their binding to the allosteric site of CCR5.

References:

4-[(Z)-(4-bromophenyl)(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (1; SCH 351125)

Compound Description: This compound, also known as SCH 351125, is an orally bioavailable human CCR5 antagonist. [] It is considered a promising candidate for treating HIV-1 infection. [] Structure-activity relationship (SAR) studies focused on optimizing substitutions at the phenyl, oxime, and right-hand side amide groups. []

Relevance: This compound is closely related to N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-3-nitrobenzenesulfonamide because both contain a 2,6-dimethylpiperidine ring with a carbonyl group attached to the nitrogen. [] This structural similarity suggests that both compounds might interact with the CCR5 receptor in similar ways.

Reference:

5-[(4-{(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride (INCB9471)

Compound Description: INCB9471 is a potent and specific inhibitor of human CCR5. [] It has shown safety and efficacy in reducing viral load in phase I and II clinical trials. [] INCB9471 effectively inhibits macrophage inflammatory protein-1β-induced monocyte migration and infection of peripheral blood mononuclear cells by R5-HIV-1 strains. [] Studies suggest that INCB9471 is a noncompetitive CCR5 inhibitor. []

Relevance: Both INCB9471 and N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-3-nitrobenzenesulfonamide target the CCR5 receptor and share some structural similarities, such as the presence of a piperidine ring and substituted aromatic systems. [] Understanding these structural similarities could provide insights into designing more potent and selective CCR5 inhibitors.

Reference:

Diethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3, 5-dicarboxylate (I)

Compound Description: This compound is a 1,4-dihydropyridine derivative that exhibits a hydrogen-bonding network involving the H atom bonded to the N atom of the 1,4-dihydropyridine ring and carbonyl O atoms. []

Relevance: This compound belongs to the 1,4-dihydropyridine class, which is known for its calcium channel blocking activity. [, ] Although the structure differs significantly from N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-3-nitrobenzenesulfonamide, the shared presence of a 2,6-dimethylpiperidine ring could indicate a potential for exploring these structural motifs for modulating different biological targets.

Reference:

Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (II)

Compound Description: Similar to compound (I), this 1,4-dihydropyridine derivative also features a hydrogen-bonding network involving the H atom bonded to the N atom of the 1,4-dihydropyridine ring and carbonyl O atoms. []

Relevance: This compound, similar to compound (I), belongs to the 1,4-dihydropyridine class known for calcium channel blocking activity. [, ] While structurally different from N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-3-nitrobenzenesulfonamide, the shared 2,6-dimethylpiperidine ring suggests a potential for exploring such motifs for interacting with various biological targets.

Reference:

Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (III)

Compound Description: This 1,4-dihydropyridine derivative shows a unique hydrogen bonding pattern, with O atoms of methoxy groups acting as hydrogen-bond acceptors. []

Relevance: This compound falls under the 1,4-dihydropyridine class, known for its calcium channel blocking activity. [, ] Although structurally different from N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-3-nitrobenzenesulfonamide, the shared presence of a 2,6-dimethylpiperidine ring in both compounds indicates a potential for utilizing this structural motif in modulating various biological targets.

Reference:

Properties

Product Name

N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-3-nitrobenzenesulfonamide

IUPAC Name

N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-3-nitrobenzenesulfonamide

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C20H23N3O5S/c1-14-7-5-8-15(2)22(14)20(24)18-11-3-4-12-19(18)21-29(27,28)17-10-6-9-16(13-17)23(25)26/h3-4,6,9-15,21H,5,7-8H2,1-2H3

InChI Key

FBKFVHLTUCCXFF-UHFFFAOYSA-N

SMILES

CC1CCCC(N1C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.